2-(ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide
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Overview
Description
2-(Ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes an ethylsulfanyl group, a methoxyphenyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with ethylsulfanyl aniline under appropriate conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)ethyl isothiocyanate
- 4-Methoxyamphetamine
- 2-Methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 2-(ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H16N2O4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-(4-methoxyphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O4S/c1-3-23-15-10-12(18(20)21)6-9-14(15)16(19)17-11-4-7-13(22-2)8-5-11/h4-10H,3H2,1-2H3,(H,17,19) |
InChI Key |
VGRWDNRBRSKRCM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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